Trimethyl[1-(methylsulfanyl)ethenyl]silane
Description
Trimethyl[1-(methylsulfanyl)ethenyl]silane is an organosilicon compound with the molecular formula C6H14SSi. This compound is characterized by the presence of a silicon atom bonded to three methyl groups and a vinyl group substituted with a methylsulfanyl group. It is a versatile compound used in various chemical reactions and industrial applications.
Properties
CAS No. |
62762-17-8 |
|---|---|
Molecular Formula |
C6H14SSi |
Molecular Weight |
146.33 g/mol |
IUPAC Name |
trimethyl(1-methylsulfanylethenyl)silane |
InChI |
InChI=1S/C6H14SSi/c1-6(7-2)8(3,4)5/h1H2,2-5H3 |
InChI Key |
ASZLCCPLCDWENI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=C)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl[1-(methylsulfanyl)ethenyl]silane can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with methylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[1-(methylsulfanyl)ethenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkoxides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Trimethyl[1-(methylsulfanyl)ethenyl]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential use in the modification of biomolecules and as a probe in biological assays.
Medicine: Explored for its potential in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of trimethyl[1-(methylsulfanyl)ethenyl]silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silicon atom can form strong bonds with other elements, and the vinyl and methylsulfanyl groups provide sites for further chemical modifications. These properties make it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry and as a reagent in organic synthesis.
Trimethyl[1-(methylsulfanyl)ethynyl]silane: A similar compound with an ethynyl group instead of a vinyl group, used in similar applications.
Uniqueness
Trimethyl[1-(methylsulfanyl)ethenyl]silane is unique due to the presence of both a vinyl group and a methylsulfanyl group, which provide distinct reactivity compared to other organosilicon compounds. This combination allows for a broader range of chemical transformations and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
